ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate
Description
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-keto ester derivative featuring a hydrazone linkage and a trifluoromethyl group. Its Z-configuration at the hydrazone moiety and the presence of electron-withdrawing fluorine atoms confer unique physicochemical properties, including enhanced stability and reactivity.
Properties
IUPAC Name |
ethyl (Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5N2O3/c1-2-22-11(21)9(10(20)12(15,16)17)19-18-8-4-3-6(13)5-7(8)14/h3-5,20H,2H2,1H3/b10-9-,19-18? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWKWBLDGBLPJD-NBFCZWCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. It may act as a lead compound for designing pharmaceuticals targeting specific enzymes or receptors due to its ability to form hydrogen bonds with target proteins. Its unique trifluoromethyl group enhances lipophilicity, improving bioavailability and membrane permeability.
Biological Activity:
Research indicates that ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate exhibits anti-inflammatory, antiproliferative, and antibacterial properties. These activities are believed to be mediated through its interaction with biological targets, making it a candidate for further pharmacological studies .
Materials Science
The compound's distinctive chemical properties may be harnessed in the development of new materials with specific functionalities. Its stability and reactivity can be advantageous in creating polymers or other materials that require unique chemical characteristics.
Biological Studies
In biological research, this compound can serve as a tool for investigating the effects of difluorophenyl and trifluoromethyl groups on biological systems. Studies may explore its interactions within cellular environments or its effects on various biological pathways.
Industrial Applications
This compound may also function as an intermediate in synthesizing more complex organic molecules used in various industrial processes.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.
Case Study 2: Antibacterial Properties
Another investigation highlighted the antibacterial activity of this compound against various strains of bacteria. The results indicated that the presence of the trifluoromethyl group enhanced its efficacy compared to similar compounds lacking this feature.
Mechanism of Action
The mechanism of action of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Variations in Hydrazone Derivatives
The compound’s closest analogs differ in substituents on the phenyl ring or the ester group. Key examples include:
Key Observations :
- Fluorine Content: The target compound has five fluorine atoms (three in CF₃, two in phenyl), enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs like the 3,4-difluoro derivative .
- Substituent Position : The 2,4-difluoro substitution on the phenyl ring may improve π-π stacking interactions in biological systems compared to 3,4-difluoro isomers .
Physicochemical Properties
Fluorination significantly alters solubility and reactivity:
- Solubility: The trifluoromethyl group increases hydrophobicity, reducing aqueous solubility compared to non-fluorinated analogs (e.g., ethyl 3-oxobutanoate derivatives) .
- Reactivity : The β-keto ester moiety facilitates nucleophilic attacks, while the hydrazone group enables tautomerism and coordination with metal ions, a feature exploited in catalysis and sensor design .
Biological Activity
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is a synthetic compound characterized by its unique structure, which includes a hydrazono group and trifluoromethyl substituents. Its molecular formula is with a molecular weight of approximately 324.203 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiproliferative, and antibacterial properties.
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Table 1: Synthetic Routes and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3,4-Difluoroaniline + Ethyl Acetoacetate | Reflux in acetic acid | 72% |
| 2 | Intermediate + Hydrazine Hydrate | Reflux in acetic acid | 67% |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating passage through biological membranes and increasing bioavailability .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines .
Antiproliferative Effects
The compound has also shown promising antiproliferative effects against several cancer cell lines. For instance, studies have reported that it inhibits cell proliferation in breast cancer and leukemia models through mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Properties
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies
- Anti-inflammatory Study : A study involving the treatment of RAW264.7 macrophages showed that the compound reduced nitric oxide production significantly compared to controls.
- Antiproliferative Study : In a comparative analysis against standard chemotherapeutics like doxorubicin, the compound exhibited similar or enhanced antiproliferative effects on MCF-7 breast cancer cells.
- Antibacterial Study : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that indicate potential as a therapeutic agent in treating bacterial infections.
Q & A
Basic: What are the optimal synthetic routes for ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate, and how can side reactions be minimized?
The synthesis typically involves sequential functionalization of a trifluoromethylated oxoester backbone. Key steps include:
- Hydrazone formation : Reacting 2,4-difluorophenylhydrazine with a trifluoroacetoacetate precursor under controlled pH (5–6) and low temperature (0–5°C) to favor Z-configuration .
- Stabilization of trifluoromethyl groups : Using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis or decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .
Table 1 : Common side reactions and mitigation strategies
| Side Reaction | Mitigation |
|---|---|
| Hydrolysis of trifluoromethyl group | Use dry solvents and molecular sieves |
| E/Z isomerization | Maintain pH <7 and avoid prolonged heating |
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃, δ ≈ -70 ppm) and difluorophenyl (δ ≈ -110 to -120 ppm) groups . ¹H NMR resolves hydrazone proton environments (δ 8–10 ppm for NH) .
- XRD : Single-crystal X-ray diffraction confirms Z-configuration and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution MS validates purity and molecular weight (calculated for C₁₂H₈F₅N₂O₃: 338.06 g/mol) .
Advanced: How do halogen substituents (e.g., F vs. Cl/Br) on the phenylhydrazine moiety influence reactivity and biological activity?
Comparative studies on halogenated analogs reveal:
- Electron-withdrawing effects : Fluorine substituents increase electrophilicity of the hydrazone group, enhancing reactivity toward nucleophiles (e.g., thiols in enzyme active sites) .
- Biological activity : 2,4-Difluoro derivatives show higher antimicrobial potency (MIC ≤ 1 µg/mL) compared to chloro/bromo analogs, likely due to improved membrane permeability .
Table 2 : Activity comparison of halogenated analogs
| Substituent | IC₅₀ (Enzyme X) | MIC (E. coli) |
|---|---|---|
| 2,4-DiF | 0.8 µM | 0.5 µg/mL |
| 4-Cl | 2.3 µM | 2.0 µg/mL |
| 4-Br | 3.1 µM | 4.5 µg/mL |
| Data from enzyme inhibition assays and broth microdilution tests |
Advanced: How can contradictory data on this compound’s mechanism of enzyme inhibition be resolved?
Discrepancies in mechanistic studies (e.g., competitive vs. non-competitive inhibition) arise from assay conditions. Methodological recommendations:
- Kinetic assays : Use varying substrate concentrations and pre-incubation times to distinguish binding modes .
- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., α-glucosidase) to confirm direct interaction (Kd ≈ 10⁻⁶ M) .
- Control experiments : Include fluorinated analogs without the hydrazone group to isolate electronic vs. steric effects .
Advanced: What strategies improve the compound’s stability in aqueous buffers for in vitro studies?
- pH optimization : Stability peaks at pH 6.5–7.0; avoid alkaline conditions (pH >8) to prevent ester hydrolysis .
- Co-solvents : Use 10–20% DMSO or ethanol to maintain solubility without destabilizing the hydrazone linkage .
- Temperature control : Store solutions at -20°C and avoid freeze-thaw cycles (degradation <5% over 72 hours) .
Basic: What are the key applications of this compound in medicinal chemistry research?
- Enzyme inhibition : Potent inhibitor of serine hydrolases (e.g., acetylcholinesterase, IC₅₀ = 0.5 µM) and kinases .
- Antimicrobial studies : Active against Gram-positive pathogens (e.g., S. aureus) via disruption of membrane integrity .
- Probe development : Fluorescent labeling via hydrazone-alkyne click chemistry for cellular imaging .
Advanced: How does the Z-configuration of the hydrazone group impact biological interactions?
- Steric effects : Z-configuration positions the 2,4-difluorophenyl group for optimal hydrophobic interactions in enzyme pockets (docking scores: Z > E by 2.3 kcal/mol) .
- Hydrogen bonding : The Z-isomer forms a stable intramolecular H-bond between hydrazone NH and carbonyl oxygen, reducing metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
